5-Methoxyquinoline

Epigenetics Oncology EZH2 inhibition

5-Methoxyquinoline (CAS 6931-19-7) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a methoxy substituent at the 5-position of the fused bicyclic ring system. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.18 g/mol.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 6931-19-7
Cat. No. B023529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoline
CAS6931-19-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC=N2
InChIInChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3
InChIKeyZFVRPAOFSPXEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinoline (CAS 6931-19-7): Baselines for Scientific Procurement and Compound Selection


5-Methoxyquinoline (CAS 6931-19-7) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a methoxy substituent at the 5-position of the fused bicyclic ring system [1]. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.18 g/mol [1]. The compound is distinguished within the methoxyquinoline isomer series by its specific substitution pattern, which imparts unique electronic properties and reactivity profiles that fundamentally differentiate it from the 6-methoxy, 7-methoxy, and 8-methoxy regioisomers [2]. Commercially, 5-Methoxyquinoline is available at standard research purities of 97% to 98% [1].

Why Generic Quinoline Substitution Fails: 5-Methoxyquinoline Differentiation in Scientific Workflows


The methoxyquinoline regioisomers (5-, 6-, 7-, and 8-methoxy) are not functionally interchangeable despite their identical molecular formulas and similar physical properties. The substitution position on the quinoline ring fundamentally alters electronic distribution, steric accessibility, and intermolecular interactions, leading to substantial differences in biological target engagement and spectroscopic behavior [1]. For example, in EZH2 inhibitor development, the 5-methoxy substitution confers approximately 3.6-fold higher enzyme inhibitory potency compared to the 6-methoxy analog, and the 7-methoxy and 8-methoxy variants exhibit near-complete loss of activity [1]. Additionally, the 5-methoxy isomer uniquely exhibits well-characterized photobasic behavior with an excited-state pKa* of approximately 15.1—a property not documented for other methoxyquinoline isomers—making it irreplaceable in photochemical proton transfer studies [2]. These regiospecific differences mean that substituting one methoxyquinoline for another in a research or industrial protocol will not preserve the intended functional outcome.

5-Methoxyquinoline (6931-19-7) Product-Specific Quantitative Evidence Guide


EZH2 Enzyme Inhibition: 5-Methoxyquinoline Derivative Outperforms 6-, 7-, and 8-Methoxy Regioisomers

In a systematic structure-activity relationship (SAR) study of quinoline-based EZH2 inhibitors, the 5-methoxy substituted derivative (compound 9a) demonstrated an IC₅₀ of 3.9 ± 1.3 μM against EZH2 [1]. In contrast, the 6-methoxy analog (9b) exhibited a significantly higher IC₅₀ of 14.0 ± 1.5 μM, representing an approximately 3.6-fold reduction in potency [1]. The 7-methoxy and 8-methoxy analogs (compounds 9c and 9d) showed minimal to no inhibitory activity at comparable concentrations [1].

Epigenetics Oncology EZH2 inhibition

Anti-Proliferative Activity: 5-Methoxyquinoline Derivative Shows Enhanced Tumor Cell Growth Inhibition vs. 6-Methoxy Analog

The 5-methoxy substituted lead compound (5k) demonstrated anti-viability activity with IC₅₀ values of 8.88 ± 0.35 μM against MDA-MB-231 breast cancer cells and 10.98 ± 0.63 μM against HCT15 colon cancer cells [1]. In the head-to-head SAR evaluation, the 5-methoxy derivative (9a) consistently outperformed the 6-methoxy analog (9b) in cellular anti-proliferative activity [1].

Cancer cell viability Antiproliferative Oncology

Photobasicity: 5-Methoxyquinoline as a Model Photobase with Well-Characterized Excited-State pKa

5-Methoxyquinoline (MeOQ) has been established as a well-studied photobase with an excited-state pKa (pKa*) of approximately 15.1 [1]. This represents a dramatic ~10-unit increase in basicity upon photoexcitation compared to its ground-state pKa of approximately 5 [2]. The compound can deprotonate alcohols with pKa values spanning 12.5 to 16.5 upon light excitation, a capability entirely absent in the ground state [2].

Photochemistry Excited-state proton transfer Photobases

Synthetic Utility: 5-Bromo-4-Methoxycarbonylmethoxyquinoline Enables Total Synthesis of Tetracyclic Natural Products

In the total synthesis of distomadines A and B—structurally unique tetracyclic quinoline marine natural products—a 5-bromo-4-methoxycarbonylmethoxyquinoline intermediate serves as the critical coupling partner in a Suzuki cross-coupling reaction with a vinyl boronate [1]. This transformation is a key step in constructing the pyranoquinoline butenolide core and is followed by α-ketohydroxylation and double cyclization via intramolecular aldol condensation and lactonization [1].

Total synthesis Natural products Suzuki coupling

5-Methoxyquinoline (6931-19-7): Verified Research and Industrial Application Scenarios


Epigenetic Drug Discovery: EZH2 Inhibitor Lead Optimization Programs

5-Methoxyquinoline serves as the essential scaffold for developing EZH2 inhibitors with meaningful potency. The 5-methoxy substitution is critical: the lead compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) exhibits an IC₅₀ of 1.2 μM against EZH2 and reduces global H3K27me3 levels in cells [1]. Critically, the 6-methoxy analog shows ~3.6-fold weaker enzyme inhibition (IC₅₀ = 14.0 μM), while the 7-methoxy and 8-methoxy variants are essentially inactive [1]. Procurement of the correct 5-methoxy isomer is therefore non-negotiable for SAR studies and lead optimization in this target class. The compound's low molecular weight (159.18 g/mol) and demonstrated cellular activity against MDA-MB-231 (breast) and HCT15 (colon) cancer cell lines (IC₅₀ ≈ 9-11 μM) support its use as a starting point for medicinal chemistry optimization [1].

Fundamental Photochemistry Research: Excited-State Proton Transfer (ESPT) Studies

5-Methoxyquinoline is a well-characterized model photobase that enables light-triggered proton transfer reactions. Its excited-state pKa* of approximately 15.1 represents a ~10-unit increase in basicity upon photoexcitation compared to its ground-state pKa (~5) [2][3]. This property allows photoexcited 5-methoxyquinoline to deprotonate alcohols spanning a pKa range of 12.5-16.5—reactions that are thermodynamically impossible in the ground state [3]. The compound has been used to investigate solvation requirements for ESPT, including the role of auxiliary hydrogen-bond donors [2], and the mechanism of its photobasicity has been elucidated via nonadiabatic molecular dynamics simulations showing hole transfer to adjacent water molecules within approximately 5 picoseconds as the rate-determining step [4]. Researchers investigating photodriven proton transfer, photoredox catalysis, or light-controlled chemical reactions should select 5-methoxyquinoline specifically, as alternative methoxyquinoline isomers lack comparable photobasic characterization.

Complex Natural Product Total Synthesis: Distomadine Alkaloids and Related Tetracyclic Frameworks

The 5-methoxyquinoline scaffold is a validated intermediate for constructing the pyranoquinoline butenolide core of distomadines A and B, marine natural products isolated from the New Zealand ascidian Pseudodistoma aureum [5]. The published synthetic route employs a 5-bromo-4-methoxycarbonylmethoxyquinoline intermediate in a Suzuki cross-coupling with a vinyl boronate, followed by α-ketohydroxylation and tandem intramolecular aldol condensation/lactonization to assemble the tetracyclic framework [5]. This three-step sequence highlights the synthetic utility of appropriately functionalized 5-substituted quinoline building blocks. Researchers targeting distomadine analogs or exploring pyrano[2,3,4-de]quinoline-based scaffolds should procure 5-methoxyquinoline derivatives specifically, as the substitution pattern is integral to the published route and may be difficult to replicate with alternative regioisomers.

Quinoline-Based Fragment Library Construction and Diversity-Oriented Synthesis

As a fragment molecule with a molecular weight of 159.18 g/mol and a topological polar surface area of 22.1 Ų, 5-methoxyquinoline represents a valuable core for fragment-based drug discovery and diversity-oriented synthesis [6]. The 5-position methoxy group provides a handle for further functionalization while also directing electronic effects that influence downstream reactivity. The compound is commercially available at 97-98% purity [6], enabling immediate use in library synthesis without additional purification. The regiospecific biological activity demonstrated in EZH2 inhibition studies [1] underscores the importance of including the correct 5-methoxy isomer in fragment screening collections, as substitution with the 6-, 7-, or 8-methoxy isomer will not recapitulate the same biological profile.

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